3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and at the 6-position with a piperazine ring linked to a pyrazolo[1,5-a]pyrazine group. The structure combines nitrogen-rich heterocycles, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9/c1-14-13-15(2)28(24-14)18-4-3-17(22-23-18)25-9-11-26(12-10-25)19-16-5-6-21-27(16)8-7-20-19/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVLDGBRAOZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN5C4=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Molecular docking studies of similar compounds suggest that they could act as activators of their target receptors. The compound likely interacts with its targets, leading to changes in their activity.
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement comprising pyrazole, pyridazine, and piperazine moieties, which may facilitate diverse interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 378.44 g/mol. The presence of multiple heterocycles enhances its pharmacological potential by allowing for specific binding interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its structural similarity to known kinase inhibitors suggests potential interactions with targets such as AXL and c-MET kinases, which are implicated in cancer progression and metastasis. Studies have demonstrated that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory activity of the compound has been evaluated through various assays. For instance, compounds containing pyrazole rings have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In particular, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The presence of the piperazine moiety has been linked to enhanced antimicrobial activity .
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine exerts its biological effects likely involves the modulation of enzyme activity and receptor binding. The compound's ability to inhibit specific enzymes involved in signaling pathways related to inflammation and cancer progression is a focal point for ongoing research .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyrazole Intermediate : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable carbonyl compound under acidic conditions.
- Preparation of Pyridazine Intermediate : The pyridazine ring is formed via condensation reactions involving 1,2-diamines and 1,3-diketones.
- Final Coupling : The final product is obtained by coupling the pyrazole and pyridazine intermediates with a piperazine derivative under controlled conditions.
Case Studies
Several studies have reported on the biological activities of similar pyrazole derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Selvam et al. | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylamide)phenyl)-4,5-dihydropyrazoles | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Chovatia et al. | 1-acetyl-3,5-diphenyl-pyrazoles | Anti-tubercular | 98% inhibition against Mycobacterium tuberculosis at low concentrations |
| Argade et al. | Pyrazole derivatives with oxazolones | Antimicrobial | Significant activity against E. coli and S. aureus |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects against various diseases due to its biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against a range of pathogens.
- Antiviral Properties : Research indicates potential effectiveness against viral infections by targeting viral replication mechanisms.
- Anticancer Activity : The compound's ability to influence cellular pathways makes it a candidate for cancer treatment research. It may induce apoptosis in cancer cells through specific molecular interactions.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in:
- Material Science : It is being explored for use in developing new materials with specific properties such as catalysts and sensors.
- Chemical Synthesis : Serves as a building block for synthesizing more complex heterocyclic compounds.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines through caspase activation pathways.
- Antiviral Studies : Research indicated that the compound inhibited viral replication in vitro by interfering with viral polymerase activity.
Comparison with Similar Compounds
Sulfonyl-Piperazine Pyridazine Analog
Compound : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS: 1019104-88-1)
- Molecular Formula : C₂₁H₂₆N₆O₃S
- Molecular Weight : 442.5 g/mol
- Key Features :
- Replaces the pyrazolo[1,5-a]pyrazine group with a sulfonyl-phenyl substituent.
- The sulfonyl group enhances electrophilicity and may improve solubility compared to the pyrazine analog.
- Activity: No direct pharmacological data is provided, but sulfonyl groups are often associated with protease or kinase inhibition.
Pyrazolo[1,5-a]Pyrimidine Derivative
Compound : 3,7-Bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 957003-27-9)
- Molecular Formula : C₂₃H₁₇Cl₂N₅
- Molecular Weight : 454.3 g/mol
- Key Features :
- Contains a pyrazolo[1,5-a]pyrimidine core instead of pyridazine.
- Bulky 4-chlorophenyl substituents may enhance lipophilicity and membrane permeability.
Pyridazinone Hydrazone Analog
Compound : [6-(4-Chloro-3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine
- Molecular Formula : C₉H₁₀ClN₅O
- Molecular Weight : 247.7 g/mol
- Key Features :
- Hydrazine substituent at the 3-position of pyridazine.
- Chloro and methyl groups on the pyrazole enhance steric hindrance.
- Activity : Hydrazone derivatives are often explored for antimicrobial or anticancer properties.
RET Kinase Inhibitors with Pyrazolo[1,5-a]Pyridine Scaffold
Compound : 4-(6-(4-((6-Methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
- Molecular Formula: Not explicitly provided (estimated C₂₈H₂₈N₈O).
- Key Features :
- Pyrazolo[1,5-a]pyridine core with a piperazine linker.
- Methoxy and nitrile groups enhance binding to kinase ATP pockets.
- Activity : Explicitly reported as RET kinase inhibitors for treating cancers.
Structural and Pharmacological Comparison Table
Key Findings and Implications
Structural Flexibility : The pyridazine/pyrimidine core allows diverse substitutions, enabling tuning of electronic and steric properties for target selectivity.
Role of Piperazine : Piperazine linkers (as in the target compound and RET inhibitors) improve solubility and provide conformational flexibility for receptor binding.
Substituent Effects: Electron-Withdrawing Groups (e.g., sulfonyl, nitrile): Enhance binding to kinases by stabilizing charge interactions.
Preparation Methods
Pyrazolo[1,5-a]pyrazine Formation
The pyrazolo[1,5-a]pyrazine fragment is synthesized via condensation of 5-aminopyrazoles with 1,3-diketones under acidic conditions. For instance, reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid containing H₂SO₄ yields pyrazolo[1,5-a]pyrazines in 87–94% yield. The reaction proceeds through a cyclodehydration mechanism, forming the fused pyrazine ring.
Piperazine Functionalization
The piperazine linker is introduced via Buchwald-Hartwig amination . Treatment of 4-chloropyrazolo[1,5-a]pyrazine with piperazine in the presence of palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand in toluene at 100°C achieves C–N coupling in 68–75% yield. Alternative methods include nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF, though yields are lower (55–60%).
Final Coupling of Pyridazine and Piperazine-Pyrazolo[1,5-a]pyrazine
The 6-chloro-3-(3,5-dimethylpyrazol-1-yl)pyridazine intermediate undergoes SNAr with the pyrazolo[1,5-a]pyrazine-piperazine fragment . Key conditions include:
-
Solvent : Dimethylacetamide (DMA) at 130°C
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Base : Cs₂CO₃ (2.5 equiv)
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)
This step achieves 65–78% yield, with purity >95% confirmed by HPLC.
Optimization and Comparative Analysis
Table 1: Comparison of Key Reaction Steps
Challenges and Mitigation Strategies
-
Regioselectivity in Pyridazine Functionalization : The 3-position is preferentially substituted due to electronic effects, but residual 6-chloro intermediates may require column chromatography for removal.
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Pyrazolo[1,5-a]pyrazine Stability : The fused pyrazine ring is sensitive to strong acids; using H₂SO₄ in acetic acid minimizes decomposition.
-
Piperazine Solubility : Employing polar aprotic solvents (e.g., DMA) enhances reactivity during final coupling .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
- TFA-catalyzed coupling : Use toluene as a solvent with trifluoroacetic acid (TFA, 30 mol%) under reflux conditions to facilitate cyclization (e.g., pyrazolo[1,5-a]pyrazine-piperazine intermediates) .
- Precursor selection : Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate or similar acrylates are effective for constructing pyridazine cores .
- Purification : Column chromatography or recrystallization from ethanol/dioxane yields pure products.
Optimization Strategies :
- Screen alternative catalysts (e.g., Lewis acids) to reduce reaction time.
- Apply computational reaction path searches (quantum chemical calculations) to identify energy-efficient pathways .
Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-benzoylacrylate | TFA | Toluene | Reflux | 62–70% |
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer: Use a combination of:
- UV-Vis/IR : Confirm π-π* transitions and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- NMR : Assign protons and carbons (e.g., pyrazolyl protons at δ 2.2–2.5 ppm; pyridazine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Cross-Validation :
- Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .
Advanced Research Questions
Q. How can computational methods enhance the understanding of electronic properties?
Methodological Answer:
- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack sites on pyridazine) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
- Reaction Mechanism Mapping : Use quantum mechanics/molecular mechanics (QM/MM) to study intermediates in coupling reactions .
Example Workflow :
- Optimize geometry using B3LYP/6-31G(d).
- Calculate electrostatic potential surfaces to identify electron-rich regions.
- Validate with experimental UV/IR data .
Q. How should researchers address discrepancies in biological activity data across assays?
Methodological Answer:
- Dose-Response Studies : Establish IC50/EC50 curves to quantify potency variations .
- Assay Controls : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (e.g., DMSO ≤0.1%).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Case Study : Pyrazolo[1,5-a]pyrimidine analogs showed anti-inflammatory activity in murine models but not in human PBMCs. Resolve by testing metabolite stability or protein binding differences .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
Q. How to resolve conflicting spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations .
- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons.
- Synchrotron XRD : Resolve crystal structures to confirm bond lengths/angles .
Example : Aromatic protons in pyrazolo[1,5-a]pyrazine may split due to restricted rotation. Use variable-temperature NMR to observe dynamic effects .
Data Contradiction Analysis
Q. How to interpret conflicting results in reaction yields across studies?
Methodological Answer:
- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere (N2/Ar).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates).
- Scale-Up Effects : Compare yields at 0.1 mmol vs. 10 mmol scales; optimize mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
